4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
Overview
Description
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine is part of a class of compounds that exhibit significant pharmacological potential due to their structural and chemical properties. The compound's synthesis and analysis have been subjects of research aiming to explore its molecular structure, chemical reactions, and properties which might contribute to its biological activities.
Synthesis Analysis
The synthesis of compounds related to 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine often involves multi-step chemical reactions, starting from basic piperidine structures and incorporating various functional groups. For instance, the synthesis of related piperidinium compounds involves the addition of substituents like fluorophenyl groups, demonstrating the complexity and variability in the synthesis routes of these compounds (Yang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using techniques such as 1H NMR, MS, IR, and X-ray crystallography. These methods provide insights into the stereochemistry, conformation, and overall molecular architecture, which are crucial for understanding the compound's potential interactions and biological activities (Yang et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound or its analogs typically aim at modifying its structure to enhance its biological activity or to study its chemical properties. For example, reactions may introduce or alter functional groups such as fluorophenyl or methoxyphenyl, affecting the compound's reactivity and interaction with biological targets (Boos et al., 2006).
Scientific Research Applications
Calcium-Channel Blocking and Antihypertensive Activity : Compounds like 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, which include fluoro substituents, have shown potential as calcium-channel blockers and antihypertensive agents (Shanklin, Johnson, Proakis, & Barrett, 1991).
Dopamine Transporter Affinity : Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) have demonstrated subnanomolar affinity for the dopamine transporter, suggesting potential as a new drug target (Prisinzano et al., 2002).
Dopamine Transporter Inhibitors : N-substituted 4-(arylmethoxy)piperidines have been identified as effective dopamine transporter inhibitors, with lower IC50 values than cocaine, indicating their potential in neurological research (Lapa & Lapa, 2019).
Antiallergy Activity : 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds have shown potent antiallergy activity, with specific compounds like AHR-5333 demonstrating more potent activity than known antiallergy drugs (Walsh, Franzyshen, & Yanni, 1989).
Neuroleptic Agents : Compounds like 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole have been studied for their affinity for sigma 2 binding sites, suggesting their use as neuroleptic agents (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Anti-Leukemia Activity : Certain piperidinium hydrochlorides have shown potential in inhibiting leukemia cell growth, offering new avenues in anti-leukemia research (Yang et al., 2009).
Cocaine Addiction Treatment : Substituted N-benzyl piperidines have been identified as potential pharmacotherapeutic agents for cocaine addiction and stimulant abuse (Boos et al., 2006).
Analgesics for Surgical Procedures : New 3-methyl-1,4-disubstituted-piperidine analgesics have been developed with exceptional potency and short duration of action, ideal for short surgical procedures (Lalinde et al., 1990).
Cognitive Enhancers : Compounds like FG-7080, a serotonin reuptake inhibitor, have shown potential to improve memory performance in rats, suggesting their use as cognitive enhancers (Miura et al., 1993).
Antidepressant Synthesis : The synthesis of potent antidepressants like BRL 29060A has been achieved using multistage sequences involving piperidine derivatives (Willcocks, Barnes, Rustidge, & Tidy, 1993).
Safety And Hazards
properties
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXMQRFTUCBHG-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920656 | |
Record name | 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine | |
CAS RN |
112058-90-9 | |
Record name | Brl 36610 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112058909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80920656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 4-((4-(4-FLUOROPHENYL)-3-PIPERIDINYL)METHOXY)-2-METHOXY-, (3S-TRANS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ZXG5RT43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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